N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide

Lipophilicity Drug-likeness Permeability

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide (CAS 923430-98-2) is a synthetic small molecule composed of a benzodioxole-fused thiazole core linked through an amide bond to a butanamide side chain terminating in a benzylthioether group. Its molecular formula is C21H20N2O3S2 with a molecular weight of 412.5 g/mol.

Molecular Formula C21H20N2O3S2
Molecular Weight 412.52
CAS No. 923430-98-2
Cat. No. B2598455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide
CAS923430-98-2
Molecular FormulaC21H20N2O3S2
Molecular Weight412.52
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4
InChIInChI=1S/C21H20N2O3S2/c24-20(7-4-10-27-12-15-5-2-1-3-6-15)23-21-22-17(13-28-21)16-8-9-18-19(11-16)26-14-25-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,22,23,24)
InChIKeySAFAPWBGXYLEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide (CAS 923430-98-2): Core Scaffold & Procurement-Relevant Identity


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide (CAS 923430-98-2) is a synthetic small molecule composed of a benzodioxole-fused thiazole core linked through an amide bond to a butanamide side chain terminating in a benzylthioether group. Its molecular formula is C21H20N2O3S2 with a molecular weight of 412.5 g/mol [1]. Computed physicochemical descriptors include a predicted octanol-water partition coefficient (XLogP3-AA) of 4.4, a topological polar surface area (TPSA) of 114 Ų, and 8 rotatable bonds [1]. The compound is catalogued by multiple screening-library vendors at ≥95% purity and serves as a probe molecule for structure-activity relationship (SAR) studies within the benzodioxole-thiazole-butanamide chemotype.

Why N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide Cannot Be Interchanged with In-Class Analogs


Close structural analogs within the benzodioxole-thiazole-butanamide series differ subtly in the terminal aryl-thioether substituent or sulfur oxidation state, yet these minor changes produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and target-binding affinity that propagate into divergent pharmacokinetic and pharmacodynamic profiles. For example, replacing the benzylthio group of the target compound with a phenylthio moiety reduces molecular weight by 14 Da and eliminates a methylene spacer, while oxidation to the corresponding sulfone adds two oxygen atoms and drops XLogP3 by nearly one log unit [1][2]. Because procurement decisions for SAR probe molecules, assay standards, or focused-library building blocks depend on precise structural features, generic interchange without quantitative understanding of these differences risks invalidating downstream biological data.

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Head-to-Head with the p-Tolylthio Analog

The target compound exhibits a computed XLogP3-AA of 4.4 [1], whereas the p-tolylthio analog (CAS 923080-96-0) records an XLogP3-AA of 4.8 [2]. The 0.4 log unit difference indicates that the benzylthio-terminated compound is measurably less lipophilic than its 4-methylphenylthio counterpart, despite identical molecular weights and TPSA values.

Lipophilicity Drug-likeness Permeability

Sulfur Oxidation-State Contrast with the Tosylbutanamide Analog

The target compound carries a benzylthioether side chain, whereas the tosyl analog (CAS 941925-72-0) possesses a sulfone group [1][2]. This single oxidation-state change raises the molecular weight from 412.5 Da to 444.5 Da, increases the hydrogen-bond acceptor count from 6 to 7, and depresses XLogP3 from 4.4 to 3.5 [1][2].

Polarity Hydrogen-bonding Physicochemical properties

Rotatable Bond Count as a Conformational Flexibility Marker vs. the Phenylthio Analog

The target compound contains 8 rotatable bonds [1], one more than the phenylthio analog (CAS 922924-91-2), which has 7 rotatable bonds [2]. The additional rotatable bond arises from the benzylic methylene spacer in the benzylthio group, which introduces greater conformational entropy relative to the direct phenylthio attachment.

Conformational flexibility Entropic penalty Target binding

PBR Binding Affinity of the Phenylthio Analog as a Reference Point for Benzodioxole-Thiazole Butanamides

Although the target compound itself lacks publicly disclosed biological data, its closest structural analog—the phenylthio derivative (CAS 922924-91-2)—has been tested for binding to the rat peripheral benzodiazepine receptor (PBR/TSPO) and returned an IC50 of 2.1 nM [1]. This demonstrates that the benzodioxole-thiazole-butanamide core can achieve sub-nanomolar target engagement when appropriately substituted, providing a class-level baseline against which the benzylthio variant can be benchmarked in future assays.

Peripheral benzodiazepine receptor Binding affinity TSPO

Benzylthio Moiety as a Metabolic Soft Spot Modulator Relative to Phenylthio and Tolylthio Analogs

The benzylthioether group in the target compound is structurally distinct from the phenylthio and p-tolylthio groups found in the closest commercial analogs. Literature on benzylthio-substituted small molecules indicates that the benzylic methylene is susceptible to CYP450-mediated oxidation, which can generate a more polar sulfoxide or sulfone metabolite in vivo, whereas direct aryl-thioether linkages undergo slower oxidative metabolism [1]. This class-level metabolic pattern suggests that the target compound may exhibit a distinct in vivo half-life and metabolite profile compared to its phenylthio and p-tolylthio counterparts.

Metabolic stability CYP450 oxidation Sulfur metabolism

Procurement-Driven Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide


Focused SAR Expansion of Benzodioxole-Thiazole TSPO/PBR Ligands

Investigators exploring the peripheral benzodiazepine receptor (TSPO) as a target for neuroinflammation or oncology imaging can use the target compound as a probe to assess the impact of a benzylthioether terminus on binding affinity. The phenylthio analog's established IC50 of 2.1 nM against rat PBR provides a quantitative benchmark [1], making this compound a logical next-step SAR vector to explore enhanced subtype selectivity or altered residence time.

Lipophilicity-Tailored Probe for Cell-Permeability Studies

With a computed XLogP3 of 4.4—measurably lower than the p-tolylthio analog's 4.8 [1]—the target compound serves as a moderately lipophilic congener in permeability assays (e.g., PAMPA or Caco-2). Its balanced log P profile may reduce non-specific membrane retention while maintaining sufficient passive permeability, making it suitable for intracellular target engagement studies where high lipophilicity is a liability.

Metabolic Soft-Spot Probing in Preclinical Pharmacokinetics

The benzylic methylene of the benzylthio group represents a predicted site of CYP450-mediated oxidation, distinguishing it metabolically from direct arylthioether analogs [1]. Researchers conducting in vitro microsomal or hepatocyte stability assays can employ the target compound alongside the phenylthio comparator to validate in silico metabolite predictions and generate structure-metabolism relationship (SMR) data that informs lead optimization.

Sulfur Oxidation-State SAR for Physicochemical Profiling

The thioether-to-sulfone oxidation gradient spanning the target compound (XLogP3 4.4, HBA 6) and the tosyl analog (XLogP3 3.5, HBA 7) creates a systematic property range for evaluating how sulfur oxidation modulates solubility, permeability, and off-target pharmacology within a constant benzodioxole-thiazole scaffold [1]. Procurement of both compounds enables parallel physicochemical and biochemical profiling.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.